
2-(2,5-Difluorophenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Difluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H11F2N. It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)propan-2-amine typically involves the reaction of 2,5-difluorobenzaldehyde with nitroethane to form 2,5-difluorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,5-difluorophenylacetone or 2,5-difluorobenzoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenylpropanamines with different functional groups.
Scientific Research Applications
2-(2,5-Difluorophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Difluorophenyl)propan-2-amine: Similar structure but with fluorine atoms at the 3 and 5 positions.
2-(2,4-Difluorophenyl)propan-2-amine: Fluorine atoms at the 2 and 4 positions.
2-(2,6-Difluorophenyl)propan-2-amine: Fluorine atoms at the 2 and 6 positions.
Uniqueness
2-(2,5-Difluorophenyl)propan-2-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interaction with biological targets. This unique structure can lead to different pharmacological and industrial properties compared to its analogs .
Biological Activity
2-(2,5-Difluorophenyl)propan-2-amine is an organic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly concerning neurotransmitter systems. This article delves into the compound's biological activity, including its interactions with receptors, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H12F2N, with a molecular weight of approximately 189.20 g/mol. The compound is typically encountered in its hydrochloride salt form to enhance stability and solubility. Its structure features a propan-2-amine backbone with a difluorophenyl group, which influences its pharmacological properties.
Research indicates that this compound interacts primarily with serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and other neuropharmacological conditions. The compound may modulate neurotransmitter release or receptor activation, although detailed studies are necessary to fully elucidate its pharmacological profile.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Receptor Interaction | Exhibits binding affinity to serotonin and dopamine receptors, indicating potential antidepressant effects. |
Neurotransmitter Modulation | May influence the dynamics of neurotransmitter release, contributing to mood regulation. |
Potential Therapeutic Applications | Investigated for use in mood disorders and neuropharmacology due to its receptor interactions. |
Case Studies and Research Findings
-
Study on Neurotransmitter Dynamics :
- A study highlighted the compound's effect on serotonin receptor activity. It demonstrated that this compound could enhance serotonin release in vitro, suggesting a possible antidepressant mechanism.
-
Comparative Analysis with Similar Compounds :
- Comparative studies with structurally similar compounds revealed that variations in fluorine substitution significantly affect receptor interaction profiles. For instance, compounds like 2-(4-fluorophenyl)propan-2-amine showed different binding affinities compared to the difluoro variant.
- Pharmacokinetic Properties :
Properties
Molecular Formula |
C9H11F2N |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11F2N/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5H,12H2,1-2H3 |
InChI Key |
FCMIRPYKIOOWFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.